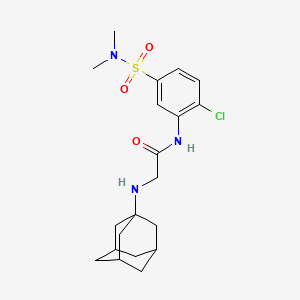
2-(Adamantan-1-ylamino)-N-(2-chloro-5-(N,N-dimethylsulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Adamantan-1-ylamino)-N-(2-chloro-5-(N,N-dimethylsulfamoyl)phenyl)acetamide is a synthetic organic compound. It features an adamantane moiety, which is known for its stability and unique three-dimensional structure, making it a valuable scaffold in medicinal chemistry. The compound also contains a sulfonamide group, which is often associated with antibacterial and diuretic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-ylamino)-N-(2-chloro-5-(N,N-dimethylsulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is functionalized to introduce an amino group.
Coupling Reaction: The functionalized adamantane is then coupled with a chloro-substituted phenyl acetamide derivative under appropriate conditions, often using a coupling reagent like EDCI or DCC.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane moiety.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
2-(Adamantan-1-ylamino)-N-(2-chloro-5-(N,N-dimethylsulfamoyl)phenyl)acetamide could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying protein-ligand interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly for its sulfonamide group.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the natural substrate or by binding to the active site. The adamantane moiety might enhance binding affinity or stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Adamantan-1-ylamino)-N-(2-chlorophenyl)acetamide: Lacks the sulfonamide group.
2-(Adamantan-1-ylamino)-N-(5-(N,N-dimethylsulfamoyl)phenyl)acetamide: Different substitution pattern on the phenyl ring.
Uniqueness
The combination of the adamantane moiety with a sulfonamide group and a chloro-substituted phenyl ring makes this compound unique. This structure could confer unique biological activity or chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C20H28ClN3O3S |
|---|---|
Poids moléculaire |
426.0 g/mol |
Nom IUPAC |
2-(1-adamantylamino)-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C20H28ClN3O3S/c1-24(2)28(26,27)16-3-4-17(21)18(8-16)23-19(25)12-22-20-9-13-5-14(10-20)7-15(6-13)11-20/h3-4,8,13-15,22H,5-7,9-12H2,1-2H3,(H,23,25) |
Clé InChI |
KRTWQGKOABBBLA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)CNC23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



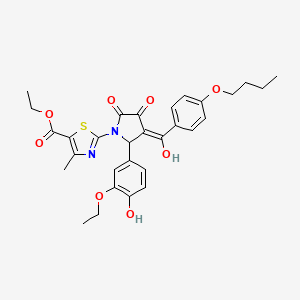
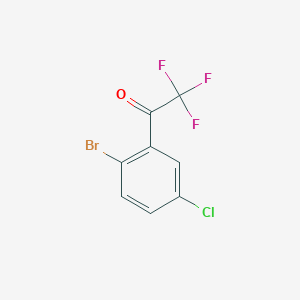
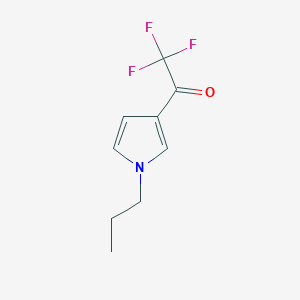
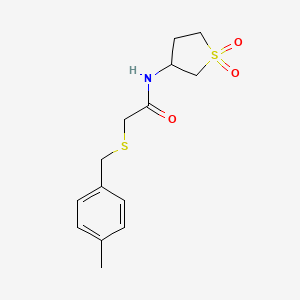


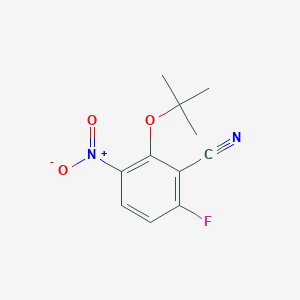



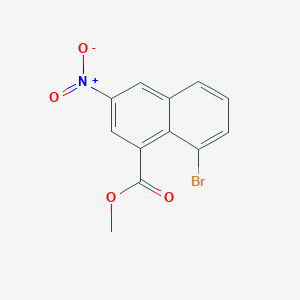
![2-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861416.png)
![[(4aR,7S,8S,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B12861433.png)
